Clobazam EP Impurity D Clobazam EP Impurity D
Brand Name: Vulcanchem
CAS No.: 2092997-47-0
VCID: VC18551215
InChI: InChI=1S/C18H17ClN2O2/c1-18(2)16(22)20(3)14-10-9-12(19)11-15(14)21(17(18)23)13-7-5-4-6-8-13/h4-11H,1-3H3
SMILES:
Molecular Formula: C18H17ClN2O2
Molecular Weight: 328.8 g/mol

Clobazam EP Impurity D

CAS No.: 2092997-47-0

Cat. No.: VC18551215

Molecular Formula: C18H17ClN2O2

Molecular Weight: 328.8 g/mol

* For research use only. Not for human or veterinary use.

Clobazam EP Impurity D - 2092997-47-0

Specification

CAS No. 2092997-47-0
Molecular Formula C18H17ClN2O2
Molecular Weight 328.8 g/mol
IUPAC Name 7-chloro-1,3,3-trimethyl-5-phenyl-1,5-benzodiazepine-2,4-dione
Standard InChI InChI=1S/C18H17ClN2O2/c1-18(2)16(22)20(3)14-10-9-12(19)11-15(14)21(17(18)23)13-7-5-4-6-8-13/h4-11H,1-3H3
Standard InChI Key GMGYQQLPVOXNPY-UHFFFAOYSA-N
Canonical SMILES CC1(C(=O)N(C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3)C)C

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Molecular Formula

Clobazam EP Impurity D is systematically named 7-chloro-1,3,3-trimethyl-5-phenyl-1,5-benzodiazepine-2,4-dione under IUPAC conventions . Its molecular formula, C18H17ClN2O2\text{C}_{18}\text{H}_{17}\text{ClN}_2\text{O}_2, reflects the incorporation of a benzodiazepine core modified with methyl, phenyl, and chloro substituents. The compound’s CAS registry number, 2092997-47-0, and UNII identifier T9SX5J5LSX further standardize its classification in chemical databases .

Structural Characteristics

The molecular structure of Clobazam EP Impurity D features a seven-membered diazepine ring fused to a benzene moiety. Key substituents include:

  • A chlorine atom at position 7 of the benzene ring.

  • Methyl groups at positions 1 and 3 of the diazepine ring.

  • A phenyl group at position 5.

The three-dimensional conformation, accessible via PubChem’s interactive 3D model, reveals a planar benzodiazepine core with minimal steric hindrance, facilitating interactions with analytical matrices .

PropertyValueSource
Molecular Weight328.8 g/mol
XLogP3 (Partition Coefficient)3.1
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2
Topological Polar Surface Area40.6 Ų

Synthesis and Sources in Pharmaceutical Production

Clobazam EP Impurity D arises during the synthesis of clobazam, particularly under conditions involving incomplete methylation or side reactions at the diazepine ring. Studies indicate that this impurity may form via:

  • Incomplete alkylation of intermediates during the introduction of methyl groups.

  • Oxidative degradation of clobazam under accelerated stability-testing conditions .

Analytical Characterization and Detection Methods

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC methods employing C18 columns and UV detection at 254 nm have been validated for separating Clobazam EP Impurity D from clobazam and other related substances. Mobile phases often consist of acetonitrile and phosphate buffer (pH 3.0) in gradient elution modes .

Liquid Chromatography–Electrospray Ionization Mass Spectrometry (LC-ESI/MSn)

LC-ESI/MSn analyses reveal a predominant protonated molecular ion at m/z 329.1 ([M+H]+^+), with characteristic fragmentation patterns including the loss of CO (Δm/z=28\Delta m/z = -28) and subsequent cleavage of the diazepine ring .

Nuclear Magnetic Resonance (NMR) Spectroscopy

1^1H NMR spectra (500 MHz, CDCl3_3) display distinct signals for key protons:

  • δ 2.10 ppm (s, 6H): Methyl groups at position 3.

  • δ 7.35–7.45 ppm (m, 5H): Aromatic protons of the phenyl group.

  • δ 6.90 ppm (d, 1H): Chlorine-substituted aromatic proton .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

Clobazam EP Impurity D exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but is soluble in organic solvents such as methanol and acetonitrile . Stability studies indicate degradation under alkaline conditions (pH >9), forming hydrolyzed byproducts.

Regulatory Status and Quality Control

ImpurityCAS NumberMolecular FormulaMolecular Weight
Impurity A22316-55-8C15H11ClN2O2\text{C}_{15}\text{H}_{11}\text{ClN}_2\text{O}_2286.71 g/mol
Impurity B22316-24-1C16H14N2O2\text{C}_{16}\text{H}_{14}\text{N}_2\text{O}_2266.29 g/mol
Impurity C22316-16-1C17H15ClN2O2\text{C}_{17}\text{H}_{15}\text{ClN}_2\text{O}_2314.77 g/mol
Impurity E75524-13-9C15H15ClN2O\text{C}_{15}\text{H}_{15}\text{ClN}_2\text{O}274.75 g/mol

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